

Spectrophotometric Determination of Diquat Dibromide Hydrate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Diquat dibromide hydrate*

Cat. No.: *B3026450*

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Introduction

Diquat dibromide hydrate is a widely used non-selective contact herbicide. Accurate and efficient quantification of this compound is crucial for environmental monitoring, agricultural applications, and toxicological studies. Spectrophotometry offers a rapid, accessible, and cost-effective approach for the determination of **Diquat dibromide hydrate**. This document provides detailed application notes and protocols for two distinct spectrophotometric methods: a direct Ultraviolet (UV) spectrophotometry method and a colorimetric method based on chemical derivatization.

Principle

Two primary spectrophotometric methods are detailed. The first is a direct measurement of the UV absorbance of the Diquat dication, which exhibits a characteristic absorption maximum around 308-310 nm.^{[1][2]} The second is a colorimetric method involving the reduction of Diquat with sodium borohydride in an alkaline medium. This reaction produces a stable, blue-colored radical ion with a maximum absorbance at 620 nm, providing high sensitivity.^[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two spectrophotometric methods for **Diquat dibromide hydrate** determination.

Parameter	Direct UV Spectrophotometry	Colorimetric Method (Sodium Borohydride)
Wavelength of Maximum Absorbance (λ_{max})	308 - 310 nm	620 nm
Molar Absorptivity (ϵ)	$1.82 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 309 nm	$1.2 \times 10^6 \text{ L mol}^{-1} \text{ cm}^{-1}$
Linearity Range	0.1 - 5.0 mg/L	0.26 - 1.5 mg/L (2.6 to 15 μg in 10 mL final volume)[3]
Color/Appearance	Colorless	Blue[3]
Stability of Measured Species	Stable in solution	Stable for approximately 12 hours[3]

Experimental Protocols

Method 1: Direct UV Spectrophotometry

This method is rapid and straightforward, suitable for relatively pure samples where interfering UV-absorbing substances are minimal.

1. Instrumentation:

- UV-Visible Spectrophotometer (double beam recommended)
- 1 cm quartz cuvettes
- Volumetric flasks and pipettes

2. Reagents:

- **Diquat dibromide hydrate** standard (analytical grade)
- Deionized or distilled water (HPLC grade recommended)

3. Preparation of Standard Solutions:

- Stock Standard Solution (e.g., 100 mg/L): Accurately weigh an appropriate amount of **Diquat dibromide hydrate** standard, dissolve it in deionized water in a volumetric flask, and dilute to the mark.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with deionized water to cover the expected concentration range of the samples (e.g., 0.5, 1, 2, 5, and 10 mg/L).

4. Measurement Procedure:

- Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.[\[4\]](#)[\[5\]](#)
- Use deionized water as the reference blank.[\[4\]](#)[\[5\]](#)
- Measure the absorbance of each working standard solution at the λ_{max} of approximately 310 nm.[\[5\]](#)
- Prepare a calibration curve by plotting the absorbance values against the corresponding concentrations of the working standards.
- Measure the absorbance of the unknown sample(s) at the same wavelength.
- Determine the concentration of **Diquat dibromide hydrate** in the sample(s) from the calibration curve.

Method 2: Colorimetric Determination using Sodium Borohydride

This method offers higher sensitivity and is suitable for samples with complex matrices, as the measurement is performed in the visible range, reducing interference from UV-absorbing compounds.

1. Instrumentation:

- Visible or UV-Visible Spectrophotometer

- 1 cm glass or quartz cuvettes
- Water bath
- Graduated test tubes (25 mL) or volumetric flasks
- Pipettes

2. Reagents:

- **Diquat dibromide hydrate** standard (analytical grade)
- Sodium borohydride (NaBH_4), 1% (w/v) solution in deionized water (prepare fresh).
- Sodium hydroxide (NaOH), 5 M aqueous solution.[\[3\]](#)
- Deionized or distilled water.

3. Preparation of Standard Solutions:

- Stock Standard Solution (e.g., 100 mg/L): Prepare as described in Method 1.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to achieve final concentrations in the range of 0.26 to 1.5 mg/L (e.g., aliquots containing 2.6 to 15 μg of Diquat).[\[3\]](#)

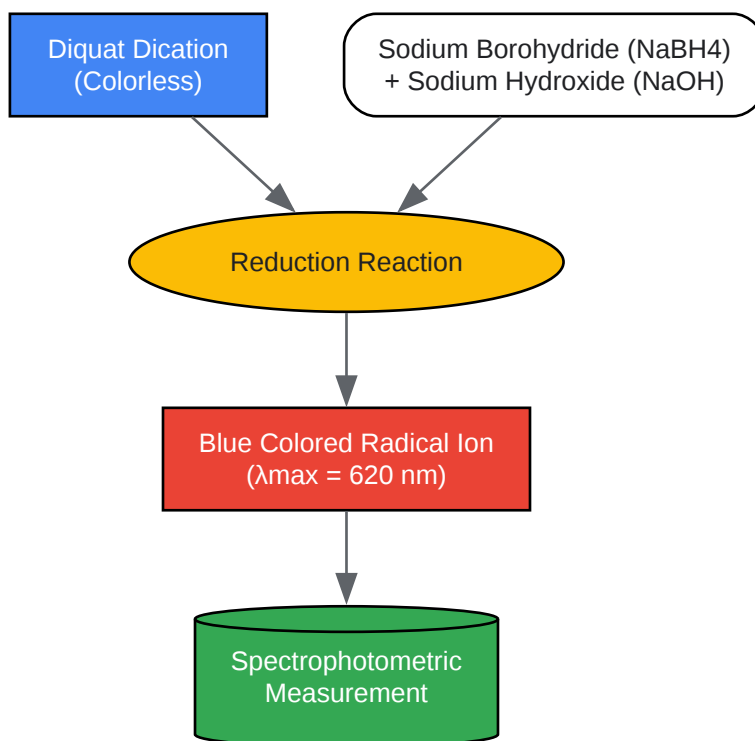
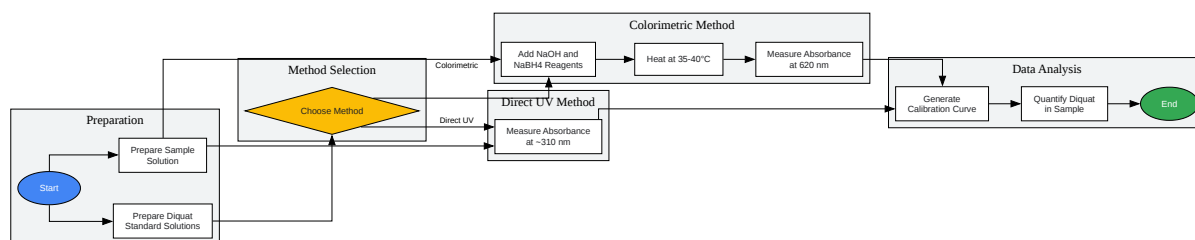
4. Measurement Procedure:

- Pipette aliquots of the standard solutions (or sample extracts) containing 2.6 to 15 μg of Diquat into 25 mL graduated test tubes.[\[3\]](#)
- Adjust the volume in each test tube to 10 mL with deionized water.[\[3\]](#)
- Add 1 mL of 1% sodium borohydride solution to each tube.[\[3\]](#)
- Add 2 mL of 5 M sodium hydroxide solution to each tube.[\[3\]](#)
- Heat the test tubes in a boiling water bath at a temperature of 35-40°C for approximately 15 minutes to allow for full color development.[\[3\]](#)

- Cool the solutions to room temperature and dilute to the final volume (e.g., 25 mL) with deionized water.
- Prepare a reagent blank using 10 mL of deionized water and following the same procedure (steps 3-6).
- Set the spectrophotometer to a wavelength of 620 nm.^[3]
- Zero the instrument using the reagent blank.
- Measure the absorbance of each standard and sample solution.
- Construct a calibration curve by plotting absorbance versus concentration.
- Determine the concentration of Diquat in the unknown samples from the calibration curve.

Visualizations

The following diagrams illustrate the logical workflow for the spectrophotometric determination of **Diquat dibromide hydrate**.



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